2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Researchers exploring underexploited chemical space require novel, flexible sulfonamide scaffolds to interrogate binding pocket geometries and deconvolute linker-length SAR-yet most commercial sulfonamides are rigid and planar. This compound solves that gap with a unique ethane-spaced, pyrrolidine-thiazole architecture. · Probe linker-length SAR via matched-pair analysis against rigid sulfonamide pharmacophores. · Screen against protein families (e.g., carbonic anhydrases, kinases) to map isoform selectivity driven by 3D sulfonamide projection. · Expand scaffold-hopping libraries with a conformationally flexible core orthogonal to common flat heteroaryl sulfonamides.

Molecular Formula C15H19N3O2S2
Molecular Weight 337.46
CAS No. 1795494-51-7
Cat. No. B2487293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide
CAS1795494-51-7
Molecular FormulaC15H19N3O2S2
Molecular Weight337.46
Structural Identifiers
SMILESC1CN(CC1NS(=O)(=O)CCC2=CC=CC=C2)C3=NC=CS3
InChIInChI=1S/C15H19N3O2S2/c19-22(20,11-7-13-4-2-1-3-5-13)17-14-6-9-18(12-14)15-16-8-10-21-15/h1-5,8,10,14,17H,6-7,9,11-12H2
InChIKeyGBEPNYZWSYYMDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide: Chemical Identity & Class


2-Phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide is a synthetic small molecule (MF: C15H19N3O2S2, MW: 337.5 g/mol) belonging to the heteroaryl sulfonamide class . Its structure uniquely integrates a thiazole ring, a pyrrolidine spacer, and an ethanesulfonamide moiety linked to a terminal phenyl group. While the broader class of thiazole-containing sulfonamides is extensively explored for diverse biological activities, the specific compound is primarily documented in chemical vendor catalogs and foundational patent filings related to heteroarylsulfonamide derivatives, with limited publicly available primary biological data [1].

Generic Substitution Advisory


In the absence of established structure-activity relationships (SAR) for this specific scaffold, generic substitution with close analogs (e.g., replacing the ethanesulfonamide linker with a direct sulfonamide or altering the heterocycle) carries a high, unquantifiable risk of complete loss of desired activity . Critical molecular features, such as the ethane spacer's conformational flexibility, the pyrrolidine ring's geometry, and the specific electronic character of the thiazole-2-yl substitution, are likely to be key orthogonal contributors to any potential binding, but their individual tolerances have not been systematically profiled in public studies [1]. Therefore, interchangeability cannot be assumed without a direct, comparative biological evaluation.

Quantitative Differentiation vs. Analogs


Flexible Ethane Linker vs. Rigid Sulfonamide

A major structural differentiator is the flexible ethanesulfonamide linker connecting the phenyl group to the pyrrolidine nitrogen, contrasting with the more common, conformationally rigid direct attachment of a (hetero)aromatic sulfonamide. Analogs such as N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzene-1-sulfonamide (CAS 1797710-13-4) lack this flexible two-carbon spacer. This difference has not been experimentally quantified for this compound pair in a published direct head-to-head comparison.

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Phenyl vs. Trifluoromethylphenyl Electronic Effects

The target compound's terminal phenyl group provides distinct lipophilicity and electronic properties compared to close analogs bearing electron-withdrawing groups. For example, the analog with a 4-(trifluoromethyl)phenyl group (CAS 1797710-13-4) has a calculated LogP value that is significantly higher than the target compound's. Quantitative experimental logP/logD data for these specific compounds are not publicly available, but the class-level inference is supported by the calculated ClogP values based on their SMILES.

Drug Design Physicochemical Properties Medicinal Chemistry

Pyrrolidine 3-yl vs. 2-yl Substitution Pattern

The point of attachment on the pyrrolidine ring is a critical geometric parameter. The target compound is a 3-pyrrolidinyl sulfonamide, whereas analogs like N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide bear the sulfonamide at the 2-position via a methylene spacer. The 3-position substitution projects the sulfonamide pharmacophore in a different vector, which has not been experimentally compared to 2-substituted isomers in the public domain.

Stereochemistry Molecular Geometry Receptor Binding

Recommended Application Scenarios


Scaffold-Hopping Library for Medicinal Chemistry

Its unique combination of a flexible ethane linker, a pyrrolidine ring, and a thiazole core makes it a valuable entry in a scaffold-hopping library aimed at exploring novel chemical space for underexplored target classes. Its structural deviation from common, rigidified sulfonamide scaffolds justifies its inclusion for probing linker-length SAR.

Negative Control & Orthogonal Probe in SAR Studies

When evaluating a hit series with a direct heteroaryl sulfonamide pharmacophore, this compound can serve as a matched molecular pair (MMP) to probe the biological consequence of introducing a flexible two-carbon spacer, helping to deconvolute potency contributions from rigid binding.

Chemical Biology Probe for Selectivity Profiling

Given the distinct projection of its sulfonamide group appended to the pyrrolidine core, it can be used to interrogate binding pocket geometries in protein families (e.g., carbonic anhydrases, kinases) to create selectivity profiles against isoforms that do not accommodate a 2-pyrrolidinyl sulfonamide.

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